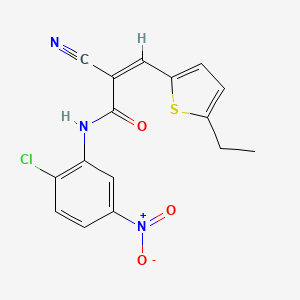![molecular formula C14H17ClN2O2S B4844443 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes.
Wirkmechanismus
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole works by inhibiting the activity of a specific protein kinase known as glycogen synthase kinase-3 beta (GSK-3β). This kinase is involved in a wide range of cellular processes, including cell growth, differentiation, and survival. By inhibiting GSK-3β, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can affect these processes and potentially provide insight into the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects, including the regulation of cell growth and differentiation, the modulation of inflammatory responses, and the potential to induce apoptosis (programmed cell death) in cancer cells. These effects make 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole a promising candidate for further study in a variety of disease contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its specificity for GSK-3β, which allows researchers to investigate the role of this kinase in various biological processes. However, like any chemical compound, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has limitations in terms of its solubility, stability, and potential interactions with other molecules. These factors must be carefully considered when designing experiments using 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Zukünftige Richtungen
There are many potential future directions for research involving 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the role of GSK-3β in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation of the anti-inflammatory and anti-tumor effects of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole may lead to the development of new therapies for these conditions. Finally, continued study of the biochemical and physiological effects of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole may yield insights into the underlying mechanisms of various diseases and provide new targets for drug development.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurological disorders. One of the primary uses of this compound is in the study of protein kinases, which play a crucial role in many cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)12-5-7-13(8-6-12)20(18,19)17-11(4)14(15)10(3)16-17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHLGLJTGZBXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3,5-dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4844360.png)
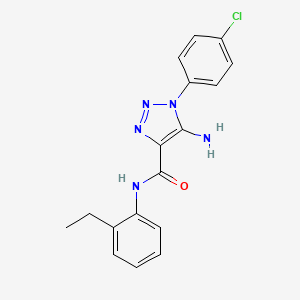

![methyl 1-cyclopropyl-2-[(4-fluorobenzyl)thio]-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844391.png)
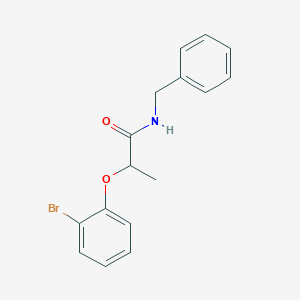
![1-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
![N-(2,3-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4844409.png)
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)
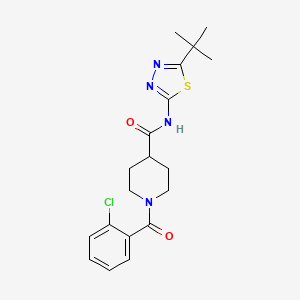
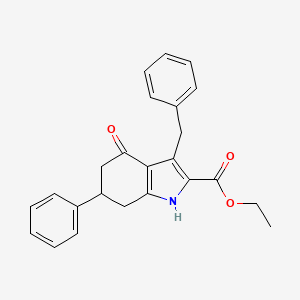
![1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4844436.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)
